molecular formula C7H4Cl2FNO B597791 2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone CAS No. 1374652-07-9

2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone

Cat. No. B597791
M. Wt: 208.013
InChI Key: WHBNPMSLVPKDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone” is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.02 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 208.02 and an InChI code of 1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 .

Scientific Research Applications

Synthesis of Antifungal Agents

One significant application of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone is in the synthesis of antifungal agents, such as Voriconazole, a broad-spectrum Triazole antifungal medication. The compound is involved in setting the relative stereochemistry in the synthesis process, showcasing its importance in developing pharmaceuticals with precise molecular configurations necessary for effective drug action (Butters et al., 2001).

Creation of Structural Manifolds

Research also highlights its role in creating structural manifolds from a common precursor, demonstrating its utility in the versatile and flexible synthesis of complex organic compounds. Such applications are crucial in the field of organic synthesis and material science, where the ability to derive multiple structures from a single starting material is highly valued (Schlosser & Bobbio, 2002).

Antimicrobial Compound Synthesis

Additionally, this compound has been used in synthesizing antimicrobial compounds, indicating its potential in addressing various microbial infections. The synthesized compounds have shown excellent antimicrobial activities, which is promising for developing new antimicrobial agents to combat resistant strains (Sherekar, Padole, & Kakade, 2022).

Chemoselective Functionalization

Another research avenue explores the chemoselective functionalization of related compounds, shedding light on the chemical reactivity and potential applications in designing and synthesizing targeted molecules for various scientific purposes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

The compound is classified with the signal word “Danger” and has hazard statements H315-H318-H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation.

properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(9)1-4(10)3-11-7/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNPMSLVPKDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857410
Record name 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone

CAS RN

1374652-07-9
Record name 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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